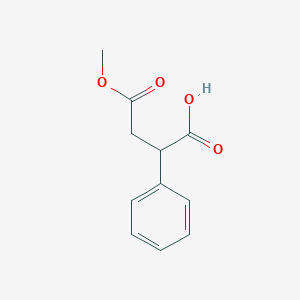

4-Methoxy-4-oxo-2-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

4-Methoxy-4-oxo-2-phenylbutanoic acid (hereafter referred to by its chemical name) has been synthesized through various methods, focusing on optimizing yield and purity. For example, a study optimized the synthesis parameters using response surface methodology, achieving a yield of 98% under optimum conditions, highlighting the efficiency of the chosen solvent and base in the synthesis process (Ahmad, Oh, & Shukor, 2011). Another approach involved the enantioselective hydrogenation of a precursor, achieving high enantioselectivity and proposing an effective method for isolating the enantiopure product, crucial for its potential pharmaceutical applications (Andrushko, Andrushko, Thyrann, König, & Börner, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, providing insights into the structural features essential for the compound's reactivity and properties. For instance, crystallographic analysis has confirmed the formation of conjugated systems within the molecules, which are crucial for understanding the compound's chemical behavior and interaction potential (Zhao, Jin-Hao, Ji, Ming-hua, Sun, Ya-Quan, Cheng, Jing-li, Zhu, Guo-Nian, 2010).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, including asymmetric hydrogenation, which provides a pathway to synthesize enantiomerically enriched products. This process is significant for creating intermediates for pharmaceuticals, demonstrating the compound's versatility in organic synthesis (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Physical Properties Analysis

Studies have focused on the compound's crystal structure and spectroscopic evaluations to understand its physical properties better. These investigations reveal the compound's nonlinear optical properties and provide a foundation for its potential application in materials science (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity patterns and acid-base behavior, have been examined through kinetic studies and reaction mechanism explorations. For example, the study of its reaction in aqueous solutions under varying conditions provides insights into its stability and reactivity, essential for its practical applications in synthesis and potential environmental impact (Bietti & Capone, 2006).

Scientific Research Applications

Synthesis of Adda and Related Compounds

4-Methoxy-4-oxo-2-phenylbutanoic acid has been utilized in the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989). This synthesis process is significant in the study of cyanobacterial toxins and their effects.

Optimization of Synthesis Parameters

The optimization of the synthesis of 4-Methoxy-4-oxo-2-phenylbutanoic acid, potentially important as a substrate for ACE inhibitor drug precursors, has been investigated using response surface methodology (Ahmad et al., 2011). This study highlights the compound's relevance in pharmaceutical applications.

Asymmetric Hydrogenation Studies

Research on the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, yielding 2-hydroxy-4-arylbutanoic acids, was conducted using 4-Methoxy-4-oxo-2-phenylbutanoic acid (Zhu et al., 2010). This is relevant for the synthesis of common intermediates in ACE inhibitors.

Anticonvulsant and Neuroprotective Effects

4-Methoxy-4-oxo-2-phenylbutanoic acid has been incorporated into the synthesis of N-(substituted benzothiazol-2-yl)amides, which showed promising anticonvulsant and neuroprotective effects (Hassan et al., 2012). This application demonstrates the compound's potential in neurological drug development.

Oxidation Kinetics and Mechanisms

The kinetics and mechanisms of oxidation of substituted 4-oxo-4-arylbutanoic acids, including 4-Methoxy-4-oxo-2-phenylbutanoic acid, have been studied in depth (Reddy & Manjari, 2010). Such studies are crucial for understanding the chemical properties and reactivity of the compound.

Role in Bestatin Components

The compound has been investigated in the context of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. X-ray structure determination of a related derivative provides insights into its role in bestatin (Nakamura et al., 1976).

Production of Ethyl (R)-2-hydroxy-4-phenylbutanoate

A study detailed the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for anti-hypertension drugs, highlighting its application in bioreactor systems (Oda et al., 1998).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Precautionary measures include avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

Mode of Action

It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, has been found to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway, through the formation of an adduct with coenzyme a (coa) .

Biochemical Pathways

Based on the mode of action of its structurally similar compound, it may affect the bacterial menaquinone (mk) biosynthesis pathway .

properties

IUPAC Name |

4-methoxy-4-oxo-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10(12)7-9(11(13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVCFPXSLBVQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4-oxo-2-phenylbutanoic acid | |

CAS RN |

91143-75-8 |

Source

|

| Record name | 4-methoxy-4-oxo-2-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)

![2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2485576.png)

![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2485578.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2485579.png)

![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)

![5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2485586.png)

![[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol](/img/structure/B2485592.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)